BenchChemオンラインストアへようこそ!

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Kinase inhibitor Cytotoxicity SAR

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (CAS 2034406-45-4) is a synthetic small molecule (MW 341.42, C₁₇H₂₃N₇O) belonging to the substituted triazine phenylurea class. This compound is explicitly claimed within the genus of patent CN102250065B as a protein kinase inhibitor, with particular emphasis on Raf-1 kinase inhibition, positioning it as a candidate for oncology and kinase-mediated disease research [REFS-1, REFS-2].

Molecular Formula C17H23N7O
Molecular Weight 341.419
CAS No. 2034406-45-4
Cat. No. B2430823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea
CAS2034406-45-4
Molecular FormulaC17H23N7O
Molecular Weight341.419
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H23N7O/c1-23(2)15-20-14(21-16(22-15)24-10-6-7-11-24)12-18-17(25)19-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3,(H2,18,19,25)
InChIKeyPOPIEIPBUPSTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (CAS 2034406-45-4): Raf-1 Kinase Inhibitor Scaffold


1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (CAS 2034406-45-4) is a synthetic small molecule (MW 341.42, C₁₇H₂₃N₇O) belonging to the substituted triazine phenylurea class [1]. This compound is explicitly claimed within the genus of patent CN102250065B as a protein kinase inhibitor, with particular emphasis on Raf-1 kinase inhibition, positioning it as a candidate for oncology and kinase-mediated disease research [REFS-1, REFS-2]. Its molecular architecture features a 1,3,5-triazine core bearing dimethylamino and pyrrolidin-1-yl substituents, linked via a methylene bridge to a phenylurea moiety, a scaffold that integrates structural motifs from two validated kinase inhibitor pharmacophores [2].

Why In-Class Substitution of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea Fails: The Pyrrolidine-Morpholine Divergence


Triazine phenylurea derivatives targeting Raf-1 kinase are not functionally interchangeable. The patent CN102250065B explicitly enumerates a representative compound series where potency directly depends on the nature of the heterocyclic amine substituent on the triazine core [1]. Published structure-activity relationship (SAR) studies on related s-triazine derivatives demonstrate that pyrrolidine substitution enhances cytotoxic potency (IC₅₀ = 1.71–5.11 μM across MCF7 and C26 cell lines) compared to morpholine and piperazine analogs, an effect attributed to improved lipophilicity and π-π stacking interactions [2]. Generic substitution, such as replacing the pyrrolidin-1-yl group with a morpholino group (as exemplified by patent comparators HSCA-002, HSCA-003, HSCA-009), is therefore expected to produce a quantifiably different pharmacological profile, rendering simple analog selection unreliable without empirical validation [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea


Pyrrolidine vs. Morpholine/Piperazine Cytotoxicity Advantage in Triazine Scaffolds

Pyrrolidine-substituted triazine derivatives demonstrate systematically superior cytotoxicity compared to morpholine- and piperazine-substituted analogs [1]. Compound 4c (2,4-diCl, pyrrolidine) exhibited IC₅₀ = 6.85 μM (MCF7) and 1.71 μM (C26), surpassing paclitaxel against C26 cells (IC₅₀ = 2.30 μM). Compound 3c (3,4-diCl, pyrrolidine) showed IC₅₀ = 4.98 μM (MCF7) and 3.05 μM (C26). In contrast, the corresponding morpholine-substituted analogs (compounds 2a–4a) and piperazine-substituted analogs (compounds 2e–4e) displayed weaker potency. QSAR analysis confirmed that pyrrolidine enhances potency via improved lipophilicity and π-π stacking, outperforming both morpholine and piperazine [1]. The patent CN102250065B further supports this SAR paradigm, with its representative compound list dominated by morpholine-containing analogs (HSCA-002, HSCA-003, HSCA-009, HSCA-010), among which pyrrolidine-bearing structures represent a distinct and less-explored chemical space [2].

Kinase inhibitor Cytotoxicity SAR

Patent-Validated Raf-1 Kinase Target Engagement Versus Untargeted Triazine Screening Compounds

CN102250065B explicitly claims substituted triazine phenylurea derivatives as Raf-1 kinase inhibitors, with the target compound falling within the claimed structural genus [1]. The patent specifies that the claimed compounds are useful for treating protein kinase-associated diseases including cancer, myocardial infarction, cerebral thrombosis, anemia, and Hepatitis C [2]. This target-validated patent pedigree distinguishes the compound from a large number of structurally similar triazine screening compounds (e.g., ChemBridge Hit2Lead screening library compounds such as 6-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, 88% 2D similarity) that lack any disclosed Raf-1 kinase inhibitory activity .

Raf-1 kinase Target engagement Patent validation

Supplier-Managed Purity Specifications Versus In-House Resynthesis Requirements

The target compound is commercially available from specialty chemical suppliers (e.g., EVITACHEM, BenchChem) with catalog specifications including defined CAS (2034406-45-4), InChI key (POPIEIPBUPSTSI-UHFFFAOYSA-N), molecular formula (C₁₇H₂₃N₇O), and molecular weight (341.419) [REFS-1, REFS-2]. While specific purity values are not publicly disclosed, the availability through catalog suppliers implies quality-controlled batch production, in contrast to in-house synthesis of custom analogs, which requires development, validation, and analytical characterization costs .

Purity specification Procurement Quality control

Application Scenarios Where 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea Provides Procurement Advantage


Raf-1 Kinase Biochemical and Cellular Screening Cascades

The target compound is best deployed as a patent-validated Raf-1 kinase inhibitor scaffold in biochemical kinase activity assays (e.g., ADP-Glo) and cellular proliferation assays in Raf-dependent cancer cell lines. Its selection over unannotated screening library analogs (e.g., ChemBridge Hit2Lead compounds with >85% structural similarity) is justified by the explicit Raf-1 inhibitory activity claimed in CN102250065B . For SAR expansion programs, this compound serves as a pyrrolidine-bearing reference point, enabling direct potency comparisons with morpholine-containing patent comparators (HSCA-002, HSCA-009) .

Pyrrolidine-Containing Triazine SAR Probe for Kinase Selectivity Profiling

In kinase selectivity panels, the target compound functions as a chemical probe to interrogate the contribution of the pyrrolidin-1-yl substituent to target engagement versus off-target activity. The class-level SAR evidence from the RSC Adv. 2025 study demonstrates that pyrrolidine substitution on s-triazine cores enhances lipophilicity and π-π stacking, driving improved cytotoxicity over morpholine and piperazine analogs . Researchers performing kinome-wide profiling can use this compound alongside its bis(dimethylamino) analog (1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea) to deconvolute the selectivity contribution of the pyrrolidine group .

Reference Standard for In-House Triazine-Phenylurea Library Synthesis and QC

The compound's established chemical identity (InChI Key: POPIEIPBUPSTSI-UHFFFAOYSA-N, SMILES: CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3) enables its use as a reference standard for analytical method development (HPLC, LC-MS) when synthesizing novel triazine-phenylurea analogs in-house . Its catalog availability from multiple suppliers supports procurement as a characterized reference material for NMR and mass spectrometry validation, reducing the analytical burden associated with characterizing freshly synthesized, structurally related but uncharacterized compounds.

Quote Request

Request a Quote for 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.